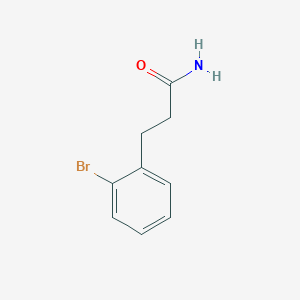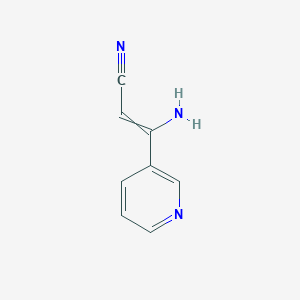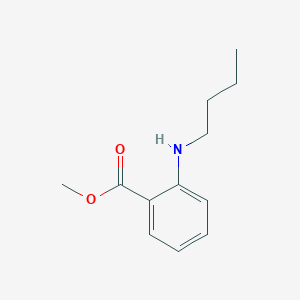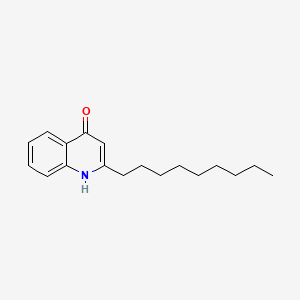![molecular formula C6H13N5 B3426895 N-[amino(imino)methyl]pyrrolidine-1-carboximidamide CAS No. 553-83-3](/img/no-structure.png)
N-[amino(imino)methyl]pyrrolidine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[amino(imino)methyl]pyrrolidine-1-carboximidamide is a chemical compound with the molecular weight of 155.2 . It is also known by its IUPAC name N-[imino(1-pyrrolidinyl)methyl]guanidine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C6H13N5/c7-5(8)10-6(9)11-3-1-2-4-11/h1-4H2,(H5,7,8,9,10) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 155.2 .Scientific Research Applications
Synthesis of Novel Organic Compounds
Research has demonstrated the utility of derivatives of N-[amino(imino)methyl]pyrrolidine-1-carboximidamide in the synthesis of novel organic compounds. For instance, the stereoselective formation of pyrroline rings through the cyclization of conjugated azomethine ylides at the periphery of the pyrido[1,2-a]pyrimidine system has been reported, showcasing the compound's role in creating complex molecular architectures (Noguchi et al., 2003).
Catalysis and Synthesis Enhancement
The compound and its analogs have been used to catalyze and enhance the synthesis of various heterocyclic compounds. For example, DMAP catalyzed the synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines starting from related pyrrolidine derivatives, illustrating its role in facilitating complex chemical reactions (Khashi et al., 2015).
Antibacterial Applications
Some studies have explored the antibacterial potential of amino acid conjugates to imino-pyrrolidine derivatives. These compounds have shown inhibitory effects against specific bacterial strains, highlighting their potential application in developing new antibacterial agents (Mitchell, 2010).
Crystal Structure Analysis
The crystal structures of derivatives of this compound have been analyzed to understand better the molecular interactions and hydrogen bonding patterns, which is crucial for designing drugs and materials with specific properties (Eya’ane Meva et al., 2017).
Synthesis of Bioactive Compounds
The compound has also been utilized in the synthesis of bioactive compounds, such as biguanide derivatives. These studies have shown that biguanides derived from this compound can modulate biochemical parameters under oxidative stress conditions, suggesting their potential use in neuroprotection and antioxidant therapies (Popova et al., 2011).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[amino(imino)methyl]pyrrolidine-1-carboximidamide involves the reaction of pyrrolidine-1-carboximidamide with an amino(imino)methyl group.", "Starting Materials": [ "Pyrrolidine-1-carboximidamide", "Amino(imino)methyl group" ], "Reaction": [ "Step 1: Dissolve pyrrolidine-1-carboximidamide in a suitable solvent such as methanol or ethanol.", "Step 2: Add the amino(imino)methyl group to the solution and stir for several hours at room temperature.", "Step 3: Purify the resulting compound by recrystallization or column chromatography.", "Step 4: Characterize the compound using spectroscopic techniques such as NMR and IR spectroscopy." ] } | |
CAS No. |
553-83-3 |
Molecular Formula |
C6H13N5 |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
N'-carbamimidoylpyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C6H13N5/c7-5(8)10-6(9)11-3-1-2-4-11/h1-4H2,(H5,7,8,9,10) |
InChI Key |
TUOOWPGKBKCOHX-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(C1)/C(=N/C(=N)N)/N |
SMILES |
C1CCN(C1)C(=N)N=C(N)N |
Canonical SMILES |
C1CCN(C1)C(=NC(=N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



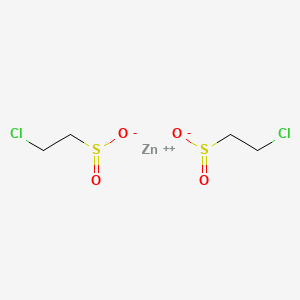
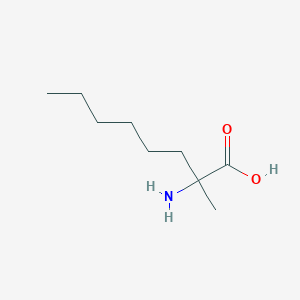
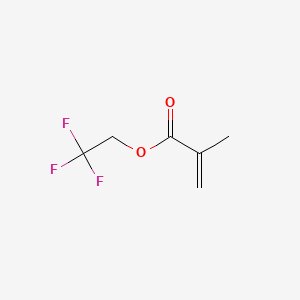

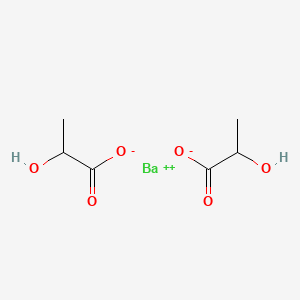
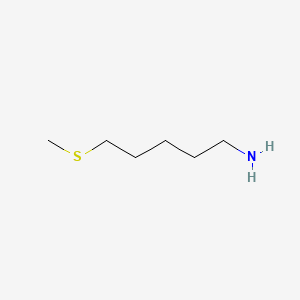

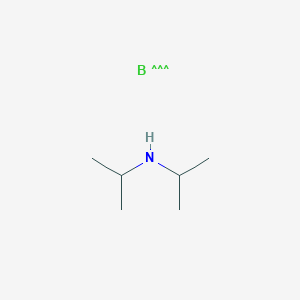
![3-[3-(Aminomethyl)phenyl]propanoic acid](/img/structure/B3426891.png)
